2'-Aminoacetophenone
Description
2'-Aminoacetophenone, also known as O-acetylaniline or 1-acetyl-2-aminobenzene, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. This compound exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a sweet, foxy, and grape tasting compound that can be found in fruits and milk and milk products. This makes this compound a potential biomarker for the consumption of these food products.
O-aminoacetophenone is an aromatic ketone that is acetophenone in which one of the ortho hydrogens of the phenyl group has been replaced by an amino group. It has a role as a bacterial metabolite. It is a substituted aniline and a member of acetophenones.
Properties
IUPAC Name |
1-(2-aminophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDQGKWDWVUKTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25384-14-9 (hydrochloride) | |
Record name | o-Aminoacetophenone | |
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DSSTOX Substance ID |
DTXSID4052213 | |
Record name | 2'-Aminoacetophenone | |
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Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid or solid; mp = 20 deg C; [HSDB] Yellow liquid; [MSDSonline], Liquid | |
Record name | o-Aminoacetophenone | |
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Record name | 2'-Aminoacetophenone | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
BP 250-252 °C @ 760 MM HG (SOME DECOMP), 85.00 to 90.00 °C. @ 0.50 mm Hg | |
Record name | O-AMINOACETOPHENONE | |
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Record name | 2'-Aminoacetophenone | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
PRACTICALLY INSOL IN WATER; SOL IN ALC, SOL IN ETHER | |
Record name | O-AMINOACETOPHENONE | |
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Vapor Pressure |
0.00989 [mmHg] | |
Record name | o-Aminoacetophenone | |
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Color/Form |
YELLOW OILY LIQUID, YELLOW CRYSTALS | |
CAS No. |
551-93-9, 27941-88-4 | |
Record name | 2′-Aminoacetophenone | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=551-93-9 | |
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Record name | o-Aminoacetophenone | |
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Record name | Ethanone, 1-(aminophenyl)- | |
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Record name | 2'-Aminoacetophenone | |
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Record name | Ethanone, 1-(2-aminophenyl)- | |
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Record name | 2'-Aminoacetophenone | |
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Record name | 2'-aminoacetophenone | |
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Record name | 2'-AMINOACETOPHENONE | |
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Record name | O-AMINOACETOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2'-Aminoacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
20 °C | |
Record name | O-AMINOACETOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2'-Aminoacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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